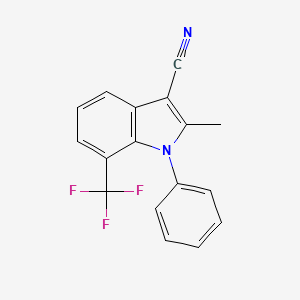

2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile

Descripción

Propiedades

Número CAS |

922184-61-0 |

|---|---|

Fórmula molecular |

C17H11F3N2 |

Peso molecular |

300.28 g/mol |

Nombre IUPAC |

2-methyl-1-phenyl-7-(trifluoromethyl)indole-3-carbonitrile |

InChI |

InChI=1S/C17H11F3N2/c1-11-14(10-21)13-8-5-9-15(17(18,19)20)16(13)22(11)12-6-3-2-4-7-12/h2-9H,1H3 |

Clave InChI |

JWKUJYKDFQTQQK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(N1C3=CC=CC=C3)C(=CC=C2)C(F)(F)F)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the nitrile group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitrile groups to amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The compound has been studied for its anticancer properties. Research indicates that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further development in cancer therapeutics .

Neuroprotective Effects

Another area of interest is its neuroprotective effects. Indole derivatives have been implicated in neuroprotection due to their ability to modulate neurotransmitter systems and reduce oxidative stress. Preliminary studies suggest that 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile may protect neuronal cells from damage caused by neurotoxic agents, potentially offering new avenues for treating neurodegenerative diseases .

Material Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties and thermal stability, which are critical for the performance of electronic devices. Studies have demonstrated that indole-based materials can achieve high efficiencies in light emission and energy conversion .

Polymer Composites

In material science, 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile can be utilized as a monomer or additive in polymer composites to improve mechanical properties and thermal resistance. The incorporation of such compounds into polymer matrices can lead to enhanced durability and functionality, making them suitable for advanced engineering applications .

Environmental Studies

Environmental Monitoring

The compound's chemical structure allows it to be investigated as a potential marker for environmental monitoring. Trifluoromethylated compounds are often resistant to degradation, making them useful in tracking pollution levels and assessing environmental health. Research into its persistence and bioaccumulation could provide insights into its environmental impact and potential risks associated with its use .

Case Studies

Mecanismo De Acción

The mechanism by which 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation, resulting in various physiological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*XlogP (partition coefficient) data is only available for Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate .

Key Differences and Implications

(i) Substituent Effects on Indole Nitrogen

- The target compound has a phenyl group at position 1, increasing steric bulk compared to analogs with smaller substituents (e.g., H in , 2-chlorophenyl in ). This may influence binding affinity in receptor-targeted applications.

(ii) Position and Nature of Trifluoromethyl Group

- The target’s CF₃ group at position 7 contrasts with the CF₃ on a phenyl ring in (position 4).

- In , the absence of a substituent on the indole nitrogen and the presence of a carboxylate ester (instead of CN) increase polarity, as reflected in its higher H-bond acceptors (4 vs. 3 in the target) .

(iii) Functional Group Variations

Physicochemical Properties

- Lipophilicity : The target’s higher molecular weight (300.28 g/mol) compared to (243.18 g/mol) suggests increased hydrophobicity, though experimental logP data is unavailable. The carboxylate ester in has a moderate XlogP of 2.34, indicating balanced lipophilicity .

- Hydrogen Bonding: The target lacks H-bond donors, unlike (1 donor) and (1 donor), which may reduce solubility in polar solvents .

Actividad Biológica

2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in oncology and pharmacology. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing from various research findings and case studies.

Synthesis and Structural Analysis

The synthesis of 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile typically involves electrophilic aromatic substitution. A notable method includes the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent, which facilitates the introduction of the nitrile group at the 3-position of the indole ring with high regioselectivity. The reaction is catalyzed by boron trifluoride diethyl etherate in a closed system at elevated temperatures .

Table 1: Synthesis Parameters

| Reagent | Quantity | Conditions |

|---|---|---|

| 7-bromo-1-methyl-2-phenyl-1H-indole | 115 mg | Heated to 100 °C for 24 hours |

| NCTS | 0.423 mmol | In 1,2-dichloroethane |

| Boron trifluoride diethyl etherate | 200 µL | Closed vessel |

Biological Activity

The biological activity of 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile has been explored in various studies, particularly focusing on its anti-tumor properties.

Anti-Tumor Activity

In a study examining small molecule pan-RAS inhibitors, this compound demonstrated metabolic stability in liver microsomes and anti-tumor efficacy in xenograft mouse models. The compound was shown to inhibit RAS proteins (HRAS, KRAS, NRAS) effectively, leading to reduced viability in cancer cell lines dependent on these mutations .

Table 2: Anti-Tumor Activity Data

| Cell Line | Mutation Type | IC50 (μM) | Viability Post-Treatment (%) |

|---|---|---|---|

| DLD-1 | KRAS G13D | 20 | ~40% |

| HT-1080 | NRAS Q61K | 5 | ~30% |

| Patient Sample 1 | Wild-type NRAS | N/A | ~100% |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various cancer models:

- Xenograft Models : In xenograft studies involving human tumor cells implanted in mice, treatment with the compound resulted in significant tumor size reduction compared to controls. This effect was attributed to its ability to induce apoptosis in RAS-dependent tumors .

- Cell Line Studies : In vitro studies across multiple cancer cell lines showed that the compound selectively targeted cells with specific RAS mutations while sparing normal cells, indicating a favorable therapeutic index .

The mechanism underlying the anti-tumor activity of 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile appears to involve:

- Inhibition of RAS Signaling : By binding to RAS proteins, the compound disrupts downstream signaling pathways critical for tumor growth and survival.

- Induction of Apoptosis : The compound has been shown to activate caspase pathways similar to established apoptosis inducers like staurosporine, leading to programmed cell death in sensitive cancer cells .

Q & A

Q. Why do different studies report varying binding affinities for indole-3-carbonitrile-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.